N-(tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine is an organic compound that features a benzimidazole core linked to a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine typically involves the reaction of benzimidazole with tetrahydrofuran-2-ylmethylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, while the tetrahydrofuran moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine for the benzimidazole ring and nucleophiles like sodium azide for the tetrahydrofuran moiety.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring or the tetrahydrofuran moiety.
Substitution: Substituted benzimidazole or tetrahydrofuran derivatives.
Scientific Research Applications
N-(tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine: Similar structure but with a tetrazole ring instead of benzimidazole.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Contains an indole ring instead of benzimidazole.
Thiazole derivatives: Compounds with a thiazole ring, often used in similar applications.
Uniqueness
N-(tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine is unique due to the combination of the benzimidazole and tetrahydrofuran moieties, which confer specific chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-1H-benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-6-11-10(5-1)14-12(15-11)13-8-9-4-3-7-16-9/h1-2,5-6,9H,3-4,7-8H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSADKGYHJDRMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.